molecular formula C20H15ClN4O2S B7832095 METHYL 4-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}BENZOATE

METHYL 4-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}BENZOATE

Cat. No.: B7832095
M. Wt: 410.9 g/mol
InChI Key: NPYWWZVYWJJIMZ-UHFFFAOYSA-N
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Description

METHYL 4-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}BENZOATE is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a chlorophenyl group, a cyano group, and a methylthio group The benzoate moiety is attached to the pyrimidine ring through an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}BENZOATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core. This can be achieved by reacting 4-chlorobenzaldehyde with malononitrile and thiourea in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to further reactions to introduce the cyano and methylthio groups.

The final step involves the coupling of the pyrimidine intermediate with methyl 4-aminobenzoate under appropriate conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an organic solvent like dichloromethane. The reaction mixture is typically stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Amines or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide at elevated temperatures.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of METHYL 4-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}BENZOATE is largely dependent on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. For example, it could inhibit the activity of kinases involved in cell signaling pathways, thereby exerting anticancer effects. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the disease being targeted.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-{[6-(4-fluorophenyl)-5-cyano-2-(methylthio)pyrimidin-4-yl]amino}benzoate
  • Methyl 4-{[6-(4-bromophenyl)-5-cyano-2-(methylthio)pyrimidin-4-yl]amino}benzoate
  • Methyl 4-{[6-(4-methylphenyl)-5-cyano-2-(methylthio)pyrimidin-4-yl]amino}benzoate

Uniqueness

METHYL 4-{[6-(4-CHLOROPHENYL)-5-CYANO-2-(METHYLSULFANYL)PYRIMIDIN-4-YL]AMINO}BENZOATE is unique due to the presence of the chlorophenyl group, which can impart distinct electronic and steric properties compared to other halogenated or substituted phenyl groups. This uniqueness can influence its reactivity, binding affinity to biological targets, and overall pharmacological profile.

Properties

IUPAC Name

methyl 4-[[6-(4-chlorophenyl)-5-cyano-2-methylsulfanylpyrimidin-4-yl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2S/c1-27-19(26)13-5-9-15(10-6-13)23-18-16(11-22)17(24-20(25-18)28-2)12-3-7-14(21)8-4-12/h3-10H,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPYWWZVYWJJIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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